molecular formula C22H24N4O B7077118 [2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(6-phenylpyridazin-4-yl)methanone

[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(6-phenylpyridazin-4-yl)methanone

Cat. No.: B7077118
M. Wt: 360.5 g/mol
InChI Key: ANTQKDKTAIQNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(6-phenylpyridazin-4-yl)methanone: is a complex organic compound that features a combination of pyrrole, azepane, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(6-phenylpyridazin-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and azepane intermediates, which are then coupled with the pyridazine derivative under specific conditions. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the azepane ring, potentially converting it into a more saturated form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, [2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(6-phenylpyridazin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine: In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(6-phenylpyridazin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    [2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(6-phenylpyridazin-4-yl)methanone: can be compared to other compounds with similar ring structures, such as pyrrole-azepane derivatives and pyridazine-based molecules.

Uniqueness: What sets this compound apart is its unique combination of three different ring systems, which provides a distinct set of chemical and biological properties

Properties

IUPAC Name

[2-(1-methylpyrrol-2-yl)azepan-1-yl]-(6-phenylpyridazin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-25-13-8-12-20(25)21-11-6-3-7-14-26(21)22(27)18-15-19(24-23-16-18)17-9-4-2-5-10-17/h2,4-5,8-10,12-13,15-16,21H,3,6-7,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTQKDKTAIQNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2CCCCCN2C(=O)C3=CC(=NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.